
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTM is a cyclic amide that contains an azetidine ring and a cyclopropylmethyl group, making it a unique and versatile molecule.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Research has focused on the synthesis of new compounds bearing the N-cyclopropylmethyl moiety for potential anticancer and antimicrobial applications. For example, the facile synthesis of indole-pyrimidine hybrids bearing substituted 2-amino pyrimidine moiety at position-3 of the indole ring, which includes N-cyclopropyl derivatives, has demonstrated promising anticancer activity against HeLa, HepG2, and MCF-7 cancer cells, with certain molecules showing more than 70% growth inhibition. Additionally, these compounds have shown potent antimicrobial activity, particularly those with fluoro/chloro groups, highlighting the significance of substituent groups on the pyrimidine ring in enhancing their inhibitory activity, while displaying negligible toxicity to benign cells (Gokhale, N., Dalimba, U., & Kumsi, Manjunatha, 2017).
Synthesis and Biological Activity
The synthesis of functionalized amino acid derivatives, including those with the cyclopropyl group, has been explored for designing new anticancer agents. Compounds synthesized have been evaluated for their cytotoxicity against human cancer cell lines, with some showing interesting cytotoxicity in ovarian and oral cancers. This demonstrates the potential utility of incorporating the cyclopropyl group into amino acid derivatives for anticancer agent design (Kumar, Vivek et al., 2009).
Chemical Synthesis and Structural Analysis
The synthesis of compounds with cyclopropyl α-amino acid-derived benzamides through intramolecular Pd-catalyzed functionalization has been reported. Such compounds are accessible in good to excellent yields without requiring silver or pivalate additives, demonstrating the versatility of cyclopropyl groups in facilitating complex chemical transformations (Ladd, Carolyn L. et al., 2016).
Antimicrobial Activity
Novel N-arylpyrazole-containing enaminones synthesized as key intermediates and further reactions leading to substituted pyridine derivatives have shown potent antimicrobial activity. This underscores the relevance of structural modifications, including cyclopropyl substitutions, in enhancing antimicrobial efficacy against various pathogens (Riyadh, S., 2011).
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . Quinazolinamines are known to interact with various receptors and enzymes, influencing numerous biological processes .
Mode of Action
The presence of a n-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the mop receptor, potent agonism, and antinociceptive efficacy .
Biochemical Pathways
It’s known that cyclopropane-containing compounds can be involved in various biochemical pathways . For instance, they can participate in the biosynthesis of cyclopropane fatty acids .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as fluoroquinolones, have been studied extensively . Fluoroquinolones are known for their broad-spectrum and excellent tissue penetration .
Result of Action
It’s known that compounds bearing a n-phenethyl group in position 17 exhibit a higher level of antibacterial activity .
Action Environment
It’s known that environmental factors can significantly impact the behavior and effects of chemical compounds .
properties
IUPAC Name |
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11(2)8-14(12(11,3)4)10(15)13-7-9-5-6-9/h9H,5-8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWGIHJAGGUFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1(C)C)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2880935.png)
![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)
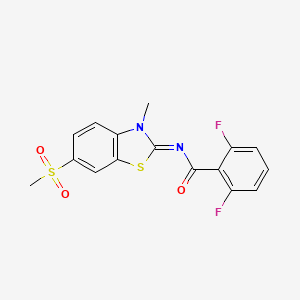
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)
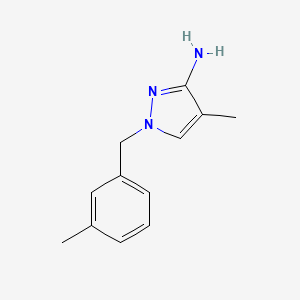
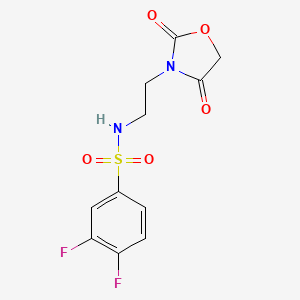

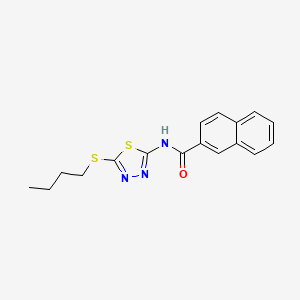


![2-methyl-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2880953.png)
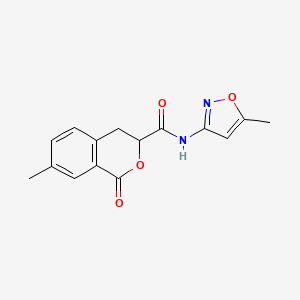
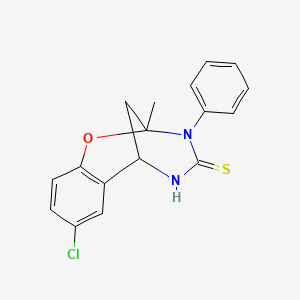
![3-butyl-1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880956.png)